2-(Cyclohexylmethoxy)-4-isobutoxyaniline
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Overview
Description
2-(Cyclohexylmethoxy)-4-isobutoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclohexylmethoxy group and an isobutoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-isobutoxyaniline typically involves the reaction of 2-chloro-4-isobutoxyaniline with cyclohexylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohexylmethoxy)-4-isobutoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylmethoxy)-4-methoxyaniline
- 2-(Cyclohexylmethoxy)-4-ethoxyaniline
- 2-(Cyclohexylmethoxy)-4-propoxyaniline
Uniqueness
2-(Cyclohexylmethoxy)-4-isobutoxyaniline is unique due to the presence of both cyclohexylmethoxy and isobutoxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-(2-methylpropoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(2)11-19-15-8-9-16(18)17(10-15)20-12-14-6-4-3-5-7-14/h8-10,13-14H,3-7,11-12,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCPRFAAFOEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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